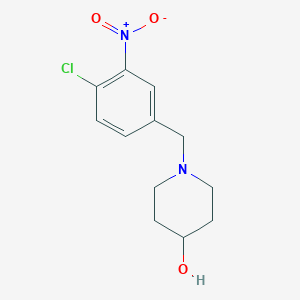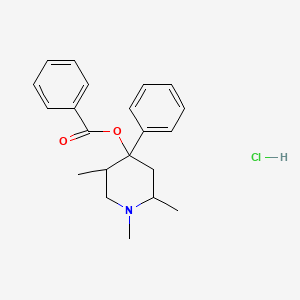![molecular formula C19H22N2O B5624322 (2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE](/img/structure/B5624322.png)
(2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE is an organic compound that features a conjugated system with a phenyl ring substituted with a tert-butyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE typically involves a multi-step process:
Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Substitution with the Tert-Butyl Group: The tert-butyl group is usually introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can occur at the double bond in the prop-2-enamide backbone.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Oxidation can lead to the formation of phenolic compounds.
Reduction: Reduction typically results in the formation of saturated amides.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
(2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-3-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE
- (2E)-3-(4-ETHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE
Uniqueness
- Tert-Butyl Group : The presence of the tert-butyl group in (2E)-3-(4-TERT-BUTYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]PROP-2-ENAMIDE provides steric hindrance, which can influence its reactivity and binding properties.
- Pyridine Ring : The pyridine ring enhances the compound’s ability to participate in various chemical reactions and interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)17-9-6-15(7-10-17)8-11-18(22)21-14-16-5-4-12-20-13-16/h4-13H,14H2,1-3H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZDHGGNSVYAT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5624250.png)
![2-(3-phenylpropyl)-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624253.png)
![4-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5624257.png)
![N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5624265.png)
![1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B5624273.png)

![((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5624289.png)

![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-methylquinolin-2(1H)-one](/img/structure/B5624312.png)
![N-[(2-chloro-3-pyridinyl)methyl]-1-cyclopentyl-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5624317.png)
![2-[3-(1H-tetrazol-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B5624318.png)
![1-methyl-4-[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5624324.png)

![6-{2-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2,9-diazaspiro[5.5]undec-9-yl}nicotinic acid](/img/structure/B5624333.png)
